(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
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Overview
Description
(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride: is a complex organic compound featuring a pyrrole ring substituted with an iodophenyl group, two methyl groups, and a phosphoramidic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride typically involves multi-step organic reactions One common approach starts with the iodination of a phenyl ring, followed by the formation of the pyrrole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce the phosphoramidic dichloride moiety.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of iodinated aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins, while the phosphoramidic dichloride moiety can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
- (1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
- (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
Uniqueness
Compared to its analogs, (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is unique due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability compared to bromine, chlorine, and fluorine can lead to stronger halogen bonding interactions and different reactivity profiles. This makes the compound particularly interesting for applications requiring specific molecular interactions.
Properties
Molecular Formula |
C13H12Cl2IN2O2P |
---|---|
Molecular Weight |
457.03 g/mol |
IUPAC Name |
N-dichlorophosphoryl-1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl2IN2O2P/c1-8-7-12(13(19)17-21(14,15)20)9(2)18(8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,17,19,20) |
InChI Key |
VIGKHOGMWILRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
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